2,2-dimethylchroman-4-one

Descripción general

Descripción

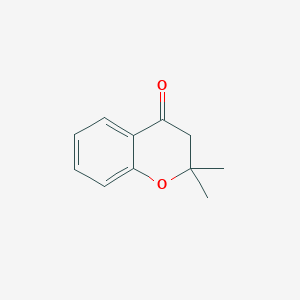

2,2-dimethylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a chroman-4-one core structure with two methyl groups attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Synthetic Routes and Reaction Conditions:

Pechmann Condensation: One common method for synthesizing this compound involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.

Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Substitution: The compound can also undergo substitution reactions, particularly at the 4-position, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products:

- Oxidized derivatives

- Reduced chroman derivatives

- Substituted chroman derivatives

Aplicaciones Científicas De Investigación

2,2-dimethylchroman-4-one has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,2-dimethylchroman-4-one involves its interaction with various molecular targets and pathways:

Anticancer Activity: The compound can inhibit tumor cell proliferation by targeting specific enzymes and signaling pathways involved in cell growth and apoptosis.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of the microorganisms.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

Comparación Con Compuestos Similares

- Chroman-4-one

- Chroman-2-one

- Thiochroman-4-one

Actividad Biológica

2,2-Dimethylchroman-4-one, a member of the chromanone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chroman ring fused with a ketone. The biological properties of this compound make it a promising scaffold for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits significant lipophilicity due to its hydrophobic chroman core, which enhances its ability to interact with biological membranes.

Antioxidant Activity

Research indicates that this compound possesses potent antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in combating oxidative stress-related diseases. A study reported that derivatives of chromanones exhibited superior antioxidant activity compared to standard antioxidants like vitamin E and Trolox .

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 66.4 - 213.9 | 176.8 - 300 |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance, spiro [chroman-2, 4′-piperidin]-4-one derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values indicating strong inhibitory effects .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.62 ± 1.33 |

| A2780 | 0.31 ± 0.11 |

| HT-29 | 0.47 ± 0.17 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory process. In vitro studies have shown that it can significantly reduce levels of IL-6 and PGE2 in activated cells .

The biological activities of this compound are attributed to its ability to modulate various molecular pathways:

- Antioxidant Mechanism : The compound reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.

- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.

Case Studies

- Antioxidant Efficacy : A study explored the antioxidant potential of various chromanone derivatives using DPPH radical scavenging assays. Results indicated that modifications at the C-2 and C-3 positions significantly enhanced antioxidant activity .

- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of chromanone derivatives against multiple cancer cell lines using MTT assays. The findings revealed that specific structural modifications led to increased potency against breast and ovarian cancer cells .

- Inflammation Modulation : Research on the anti-inflammatory effects demonstrated that treatment with this compound significantly lowered inflammatory markers in animal models subjected to carrageenan-induced paw edema .

Propiedades

IUPAC Name |

2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTNTKTZIQAPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428666 | |

| Record name | 2,2-Dimethyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3780-33-4 | |

| Record name | 2,2-Dimethyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3780-33-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,2-dimethylchroman-4-one synthesized?

A1: Several synthetic routes exist for this compound. Common methods include:

- Base-catalyzed condensation: Reacting 2'-hydroxyacetophenone with a carbonyl compound in the presence of a base like pyrrolidine. []

- Cyclocondensation: Reacting a phenol with an α,β-unsaturated carboxylic acid, like 3,3-dimethylacrylic acid, in the presence of an acid catalyst such as polyphosphoric acid. []

- Microwave-assisted synthesis: Utilizing microwave irradiation to facilitate the cyclization of chalcones derived from this compound. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula is C11H12O2, and its molecular weight is 176.21 g/mol.

Q3: What spectroscopic data is available for characterizing this compound?

A3: Various spectroscopic techniques are employed to characterize this compound, including:

- NMR Spectroscopy: 1H and 13C NMR spectroscopy provides information about the hydrogen and carbon environments within the molecule. Studies have investigated the impact of substituents on the NMR spectra of this compound derivatives. []

- IR Spectroscopy: Infrared spectroscopy reveals functional group presence, with characteristic peaks for the carbonyl group and aromatic ring system. []

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) assists in confirming the molecular weight and formula. []

Q4: How does the presence of the two methyl groups at the 2-position influence the reactivity of this compound?

A4: The gem-dimethyl group at the 2-position significantly impacts reactivity:

- Ring-opening resistance: It hinders ring-opening reactions typically observed with chroman-4-ones under basic conditions. []

- Stabilization of intermediates: The methyl groups can stabilize intermediates formed during reactions, such as carbanions generated through deprotonation. []

- Steric hindrance: The methyl groups introduce steric hindrance, influencing the regioselectivity of reactions. For example, in Suzuki-Miyaura reactions with the bis(triflate) of 6,7-dihydroxy-2,2-dimethylchroman-4-one, the first aryl group preferentially adds to the less hindered 7-position. []

Q5: Can the carbonyl group in this compound undergo typical reactions like aldol condensation?

A5: While typical aldol condensation conditions might prove challenging, successful aldol condensations with substituted benzaldehydes have been achieved using tetramethylorthosilicate and potassium fluoride. This approach highlights the importance of reagent choice in mediating reactions with this compound. []

Q6: What are the known biological activities of this compound and its derivatives?

A6: Research has revealed a range of biological activities associated with this class of compounds, including:

- Anti-obesity effects: 6-Acetyl-2,2-dimethylchroman-4-one isolated from Artemisia princeps was found to suppress adipogenic differentiation in human bone marrow-derived mesenchymal stromal cells. This effect is attributed to the activation of AMPK and the inhibition of adipogenesis-related signaling pathways. []

- Anti-platelet aggregation activity: 6-Acetyl-2,2-dimethylchroman-4-one has shown significant anti-platelet aggregation activity in vitro. []

- Insect antifeedant potential: Studies on 7-methoxy-2,2-dimethylchroman-4-one demonstrate its deterrent effects against the peach-potato aphid, suggesting potential applications in pest control. []

- Cytotoxicity: Derivatives of this compound, such as striguellone A isolated from the fungus Lentinus striguellus, have shown cytotoxicity against cancer cell lines. []

Q7: How do structural modifications of this compound influence its biological activity?

A7: Modifying the this compound structure significantly impacts its biological profile:

- Introduction of substituents: Introducing substituents like halogens, alkoxy groups, or aryl groups at various positions can alter the molecule's electronic and steric properties, influencing its interactions with biological targets. []

- Formation of fused ring systems: Fusing additional rings, such as a benzofuran ring, to the this compound core can lead to compounds with enhanced biological activities. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.